2-(Aminomethyl)pyridin-3-ol
Overview
Description
2-(Aminomethyl)pyridin-3-ol is an organic compound with the molecular formula C6H8N2O. It is a derivative of pyridine, featuring an aminomethyl group at the second position and a hydroxyl group at the third position of the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It’s known that pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .
Mode of Action
It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the pyridine derivative and the biomolecules it interacts with .
Cellular Effects
Pyridine derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyridine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with dosage, and high doses can potentially cause toxic or adverse effects .
Metabolic Pathways
It is known that chemical compounds can interact with various enzymes and cofactors and can influence metabolic flux or metabolite levels .
Transport and Distribution
It is known that chemical compounds can interact with various transporters or binding proteins and can influence their localization or accumulation .
Subcellular Localization
It is known that chemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Aminomethyl)pyridin-3-ol can be synthesized through several methods. One common approach involves the reaction of 2-chloromethylpyridine with hexamethylenetetramine in acetonitrile, followed by hydrolysis with hydrochloric acid and subsequent neutralization with sodium hydroxide . The reaction conditions typically involve refluxing the mixture for several hours and then purifying the product through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-formylpyridin-3-ol or 2-(aminomethyl)pyridin-3-one.
Reduction: Formation of 2-(aminomethyl)piperidin-3-ol.
Substitution: Formation of various halogenated derivatives.
Scientific Research Applications
2-(Aminomethyl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs with antimicrobial and anticancer properties.
Industry: The compound is employed in the production of agrochemicals and as a catalyst in various chemical reactions
Comparison with Similar Compounds
2-(Aminomethyl)pyridine: Lacks the hydroxyl group, leading to different reactivity and applications.
3-(Aminomethyl)pyridine: The position of the aminomethyl group affects its chemical properties and biological activity.
2-(Hydroxymethyl)pyridine: The presence of a hydroxymethyl group instead of an aminomethyl group alters its reactivity.
Uniqueness: 2-(Aminomethyl)pyridin-3-ol is unique due to the presence of both an aminomethyl and a hydroxyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-(aminomethyl)pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-5-6(9)2-1-3-8-5/h1-3,9H,4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFOVOSDFLKXRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442963 | |
Record name | 2-Aminomethyl-pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194665-89-9 | |
Record name | 2-Aminomethyl-pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(aminomethyl)pyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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